Cis-Trans Stereoselectivity in Vicinal Diol Cleavage: A 20-Fold Rate Advantage
The rate of oxidative cleavage of 1,2-diols by tetrakis(acetyloxy)plumbane (LTA) is highly dependent on the stereochemistry of the hydroxyl groups. Cis-diols react significantly faster than their trans counterparts, a property that is critical for structural determination. While this phenomenon is also observed with periodate, the magnitude of the difference with LTA is exceptionally pronounced. The ratio of rate constants for cis- versus trans-cyclopentane-1,2-diol oxidation is approximately 3300:165, indicating that LTA oxidizes the cis isomer 20 times faster [1].
| Evidence Dimension | Rate of oxidative cleavage (relative rate constant) |
|---|---|
| Target Compound Data | Rate constant for cis-cyclopentane-1,2-diol = 3300 (arbitrary units) |
| Comparator Or Baseline | Rate constant for trans-cyclopentane-1,2-diol = 165 (arbitrary units) |
| Quantified Difference | cis isomer reacts 20 times faster than trans isomer (3300 / 165) |
| Conditions | Oxidation in acetic acid solution at room temperature |
Why This Matters
This 20-fold kinetic discrimination is essential for assigning the stereochemistry of unknown diols and ensures predictable, high-yield cleavage of cis-diol-containing substrates in complex molecule synthesis.
- [1] Buist, G. J., Bunton, C. A., & Miles, J. H. (1957). The oxidation of cyclopentane-1,2-diol by lead tetra-acetate. Journal of the Chemical Society, 4567-4573. View Source
